molecular formula C8H9Cl2F2N B13593702 1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride CAS No. 2803857-09-0

1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride

Cat. No.: B13593702
CAS No.: 2803857-09-0
M. Wt: 228.06 g/mol
InChI Key: GWKXKRPSZMPXDJ-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a chlorine atom at the ortho (2nd) position and a difluoromethyl (-CF₂H) group at the para (4th) position on the benzene ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

CAS No.

2803857-09-0

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

[2-chloro-4-(difluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c9-7-3-5(8(10)11)1-2-6(7)4-12;/h1-3,8H,4,12H2;1H

InChI Key

GWKXKRPSZMPXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Metal-Mediated Stepwise Difluoromethylation

  • Stepwise approach : This involves coupling aryl halides (e.g., aryl iodides or bromides) with difluoromethyl-containing reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate under copper catalysis. The intermediate ester is then hydrolyzed and decarboxylated to yield the difluoromethylarene.
  • This method is effective for electron-deficient aryl halides and allows for regioselective difluoromethylation at the desired aromatic position.
  • Limitations include multi-step sequences and harsh conditions for decarboxylation.

Direct Difluoromethylation

  • Direct C–H difluoromethylation methods have emerged, employing transition metal catalysts or radical chemistry to install the -CF2H group directly onto the aromatic ring.
  • These methods often use specialized difluoromethylation reagents such as BrCF2CO2Et or TMSCF2SO2Ph, which transfer the difluoromethyl group under mild conditions.
  • Advantages include fewer steps and broader functional group tolerance, which is beneficial for complex molecules like 1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride.

Amination and Salt Formation

  • The methanamine group is typically introduced via nucleophilic substitution or reductive amination of an aldehyde or halomethyl intermediate on the aromatic ring.
  • Protection of the amine or selective reaction conditions are necessary to prevent interference with the difluoromethyl group.
  • The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing compound stability and crystallinity for isolation and storage.

Synthetic Route Example

A representative synthetic scheme for 1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride may involve:

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic halogenation Chlorination of phenyl precursor 2-Chlorophenyl intermediate
2 Difluoromethylation Cu-catalyzed coupling with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation 2-Chloro-4-(difluoromethyl)phenyl derivative
3 Introduction of methanamine side chain Nucleophilic substitution or reductive amination on aldehyde or halomethyl intermediate 1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine
4 Salt formation Treatment with HCl in solvent Hydrochloride salt of the target compound

This sequence balances regioselectivity and functional group compatibility to achieve the desired product with high purity.

Research Findings and Comparative Analysis

  • Studies have shown that copper-mediated difluoromethylation provides a robust platform for introducing the -CF2H group on aromatic rings bearing electron-withdrawing substituents such as chlorine, which is consistent with the 2-chloro substitution in the target compound.
  • Radical difluoromethylation methods provide alternative routes but may require careful control to avoid side reactions with the amine functionality.
  • The choice of difluoromethylation reagent and conditions significantly affects yield, regioselectivity, and scalability.
  • The hydrochloride salt form improves the compound’s handling properties, solubility, and stability, which is critical for downstream applications in medicinal chemistry or agrochemicals.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Stepwise Cu-mediated Aryl halide + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, hydrolysis, decarboxylation High regioselectivity, well-studied Multi-step, harsh decarboxylation
Direct C–H Difluoromethylation Transition metal catalyst or radical initiators + specialized CF2H reagents Fewer steps, mild conditions May have lower selectivity, side reactions
Traditional Fluorinating Agents DAST, Deoxo-Fluor® Established reagents Toxicity, explosivity, limited scope
Amine Introduction Nucleophilic substitution or reductive amination Versatile amine installation Requires careful protection strategies
Salt Formation HCl treatment Enhanced stability and crystallinity Requires solvent optimization

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride Cl (2), -CF₂H (4) C₈H₉Cl₂F₂N ~227.9 Strong electron-withdrawing groups at 2 and 4 positions; likely reduced basicity of the amine.
1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride () -O-(2-methoxyphenyl) (4) C₁₄H₁₆ClNO₂ 265.7 Bulky phenoxy substituent at para position; methoxy group may enhance lipophilicity.
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride () F (4), -CH(CH₃)₂ (2) C₁₀H₁₄ClFN ~202.5 Fluorine at para position; branched alkyl chain increases steric hindrance.
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride () Cl (4-thiazolyl), thiazole ring C₁₀H₁₀Cl₂N₂S ~261.0 Heterocyclic thiazole ring; chlorine on adjacent aromatic system.
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride () -CF₂H (2-pyridyl) C₇H₉ClF₂N₂ ~194.5 Pyridine ring with difluoromethyl group; potential for hydrogen bonding.
Key Observations:
  • Electron-Withdrawing Effects : The target compound’s Cl and -CF₂H groups create a strongly electron-deficient aromatic ring, likely reducing the amine’s basicity compared to analogs with electron-donating groups (e.g., methoxy in ).
  • Steric Considerations : Branched substituents (e.g., -CH(CH₃)₂ in ) may hinder interactions with biological targets, whereas the target compound’s planar structure could enhance binding efficiency.
  • Heterocyclic vs. Benzene Core : Thiazole () and pyridine () derivatives introduce nitrogen atoms, altering electronic properties and solubility compared to the benzene-based target compound.

Physicochemical Properties

Property Target Compound
Water Solubility Moderate (due to HCl salt) Low (bulky substituent) Moderate Low (thiazole ring)
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 ~2.8 ~2.7
pKa (amine) ~7.5 (estimated) ~8.2 ~9.0 ~6.8
Notes:
  • The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base.
  • The difluoromethyl group (-CF₂H) is less lipophilic than a trifluoromethyl (-CF₃) group, balancing solubility and membrane permeability.

Biological Activity

1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy against various diseases.

  • Molecular Formula : C9H10ClF2N·HCl
  • Molecular Weight : 232.10 g/mol
  • IUPAC Name : 1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride

The biological activity of 1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a selective inhibitor of certain enzyme pathways, which can modulate cellular responses and influence disease progression.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It may interact with specific receptors, leading to altered signaling pathways that can affect cell survival and apoptosis.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)0.65Doxorubicin0.79
U-937 (Leukemia)0.76Doxorubicin0.85
A549 (Lung Cancer)1.47Doxorubicin1.20

These results indicate that 1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride exhibits comparable or superior activity against certain cancer types compared to established chemotherapeutic agents.

Apoptosis Induction

Flow cytometry assays have confirmed that the compound induces apoptosis in a dose-dependent manner across various cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Studies

Comparative studies with similar compounds have shown that structural modifications significantly affect biological activity. For instance, the introduction of electron-donating groups enhances anticancer potency, while electron-withdrawing groups tend to diminish it.

Case Studies

  • Case Study on Leukemia Treatment : A study involving human acute lymphoblastic leukemia cells demonstrated that the compound could reduce cell viability significantly at sub-micromolar concentrations, indicating a promising therapeutic avenue for leukemia treatments .
  • Breast Cancer Model : In vivo studies using MCF-7 xenograft models showed substantial tumor growth inhibition when treated with the compound, further supporting its potential as an effective anticancer agent .

Q & A

Basic Question: What are the optimal synthetic routes for 1-[2-Chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride, and how can yield be improved?

Methodological Answer:
The synthesis typically involves coupling 2-chloro-4-(difluoromethyl)aniline derivatives with appropriate methylating agents under basic conditions. Key steps include:

  • Precursor selection : Use commercially available 2-chloro-4-(difluoromethyl)phenyl intermediates (analogous to methods in ).
  • Reaction optimization : Adjust pH (e.g., using NaHCO₃) to stabilize intermediates and minimize side reactions.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for hydrochloride salt formation .
  • Scale-up strategies : Implement continuous flow reactors to enhance reproducibility and reduce impurities, as noted in for structurally similar compounds.

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the presence of the difluoromethyl group (-CF2_2H) and aromatic protons. FT-IR can validate amine hydrochloride formation (N–H stretch at ~2500–3000 cm1^{-1}).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Compare retention times with known standards.
  • Elemental analysis : Verify C, H, N, Cl, and F percentages within ±0.4% of theoretical values .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable) .

Advanced Question: What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., SNAr at the chloro-substituted position). Software like Gaussian or ORCA can model transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Data integration : Combine computational results with experimental kinetic studies (e.g., monitoring reactions via 19^{19}F NMR) to validate predictions. highlights the utility of computational-experimental feedback loops .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in enzyme inhibition may arise from buffer composition differences.
  • Meta-analysis : Compare datasets across publications, focusing on structural analogs (e.g., ’s comparative table for enantiomer activity).
  • Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities independently .

Basic Question: What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility screening : Test in polar (water, methanol) and non-polar (DCM, toluene) solvents. The hydrochloride salt form (as in ) enhances aqueous solubility but may degrade in basic conditions.
  • Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photodegradation of the chloro and difluoromethyl groups .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?

Methodological Answer:

  • Core modifications : Replace the chloro group with other halogens (e.g., Br, F) or electron-withdrawing groups to modulate reactivity (see for bromo/chloro analog comparisons).
  • Substituent effects : Introduce methyl or methoxy groups at the 3-position of the phenyl ring to assess steric/electronic impacts on target binding (analogous to ).
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize analogs. Cross-reference with QSAR models for bioavailability predictions .

Advanced Question: What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral resolution : Employ chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric catalysis : Design Pd- or Ru-catalyzed reactions to favor a single enantiomer during synthesis.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time during continuous manufacturing .

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